molecular formula C14H14ClNO2 B7471636 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide

5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide

Cat. No. B7471636
M. Wt: 263.72 g/mol
InChI Key: NNGXMIFQXLGXEJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

TAK-659 has been studied for its potential applications in various fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the survival and growth of cancer cells, and the inhibition of this pathway by TAK-659 has shown promising results in preclinical studies.
In immunology, TAK-659 has been studied for its potential applications in autoimmune diseases such as rheumatoid arthritis and lupus. The BTK pathway is also involved in the activation of immune cells, and the inhibition of this pathway by TAK-659 has shown to suppress the immune response and reduce inflammation in preclinical studies.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of the BTK pathway, which plays a crucial role in the survival and growth of cancer cells and the activation of immune cells. BTK is a cytoplasmic tyrosine kinase that is involved in the signaling pathways of various receptors, including the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs). The inhibition of BTK by TAK-659 leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and activation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor volume in various animal models. In immunology, TAK-659 has been shown to suppress the immune response, reduce inflammation, and improve symptoms in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments, including its high purity, stability, and specificity for the BTK pathway. However, TAK-659 also has some limitations, including its relatively low solubility and potential toxicity at high doses. These limitations need to be considered when designing experiments using TAK-659.

Future Directions

There are several future directions for further research on TAK-659. These include the optimization of the synthesis method for higher yield and purity, the development of more potent and selective BTK inhibitors, and the exploration of TAK-659's potential applications in other fields, such as infectious diseases and neurodegenerative diseases. Further research is also needed to investigate the potential side effects and toxicity of TAK-659 and to determine its optimal dosage and administration route.
Conclusion
In conclusion, 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide, also known as TAK-659, has significant potential for scientific research applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and to address its limitations and potential side effects.

Synthesis Methods

The synthesis method of 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide involves the reaction of 5-chlorofuran-2-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with an acid to obtain the final product, TAK-659. This synthesis method has been optimized for high yield and purity and has been used in various research studies.

properties

IUPAC Name

5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-8-6-9(2)13(10(3)7-8)16-14(17)11-4-5-12(15)18-11/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGXMIFQXLGXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(O2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide

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